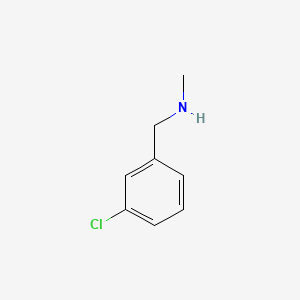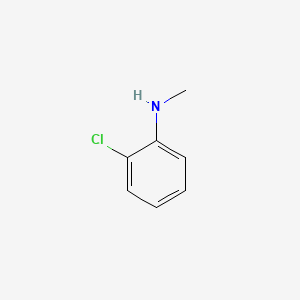
cyclobutane-1,3-dicarboxylic acid
概要
説明
cyclobutane-1,3-dicarboxylic acid: is an organic compound with the molecular formula C₆H₈O₄ It is a cyclic dicarboxylic acid, meaning it contains two carboxyl groups (-COOH) attached to a cyclobutane ring
準備方法
Synthetic Routes and Reaction Conditions:
Photodimerization of trans-Cinnamic Acid: One of the common methods to synthesize cis-cyclobutane-1,3-dicarboxylic acid involves the photodimerization of trans-cinnamic acid.
Knoevenagel Condensation: Another method involves the Knoevenagel condensation between furfural and malonic acid, followed by decarboxylation to produce 2-furanacrylic acid.
Industrial Production Methods: The industrial production of cis-cyclobutane-1,3-dicarboxylic acid typically involves scalable synthetic routes that ensure high yield and purity. The photodimerization method is particularly favored due to its efficiency and the availability of starting materials .
化学反応の分析
Types of Reactions:
Oxidation: cyclobutane-1,3-dicarboxylic acid can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where one of the carboxyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products:
Oxidation: Formation of diketones or other oxidized derivatives
Reduction: Formation of alcohols or alkanes
Substitution: Formation of substituted cyclobutane derivatives
科学的研究の応用
Chemistry: cyclobutane-1,3-dicarboxylic acid is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new materials and polymers .
Biology and Medicine: In biological research, this compound is studied for its potential therapeutic applications. It has been investigated for its role in modulating biological pathways and as a precursor for drug development .
Industry: In the industrial sector, cis-cyclobutane-1,3-dicarboxylic acid is used in the production of high-performance materials, including thermoplastics and thermosets. Its ability to form stable polymers makes it a valuable component in material science .
作用機序
The mechanism of action of cis-cyclobutane-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and material properties. For example, its ability to undergo photodimerization and other cycloaddition reactions makes it a versatile building block in synthetic chemistry .
類似化合物との比較
trans-Cyclobutane-1,2-dicarboxylic acid: This compound has a similar cyclobutane ring structure but with carboxyl groups in different positions.
cis-Cyclobutane-1,2-dicarboxylic acid: Another isomer with carboxyl groups in the 1,2 positions.
trans-Cyclobutane-1,3-dicarboxylic acid: Similar to cis-cyclobutane-1,3-dicarboxylic acid but with trans configuration.
Uniqueness: cyclobutane-1,3-dicarboxylic acid is unique due to its specific cis configuration, which imparts distinct chemical and physical properties. This configuration affects its reactivity and the types of reactions it can undergo, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
cyclobutane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-5(8)3-1-4(2-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHYNUWZLKTEEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178702 | |
| Record name | cis-Cyclobutane-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2398-16-5 | |
| Record name | cis-Cyclobutane-1,3-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Cyclobutane-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(1s,3s)-cyclobutane-1,3-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of CBDA derivatives in materials science?
A: CBDA derivatives show promise as building blocks for degradable polymeric materials. Specifically, caffeic acid-derived CBDAs exhibit photodegradability at specific wavelengths. This property makes them attractive for creating "green" polymers with controlled degradation properties. []
Q2: Can CBDA be synthesized from renewable sources?
A: Yes, researchers have successfully synthesized a novel CBDA derivative, (1α,2α,3β,4β)-2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylic acid (CBDA-5), starting from furfural, a renewable resource derived from biomass. This synthesis highlights the potential of using renewable feedstocks to produce CBDA-based materials. []
Q3: How does the solid-state structure of CBDA influence its reactivity?
A: The photoreactivity of trans-3-(2′-pyridyl)acrylic acid, a precursor to CBDA, can be manipulated through salt formation. Forming salts with HCl, CF3CO2H, and H2SO4 induces head-to-tail photodimerization, leading to the formation of CBDA derivatives. This control over photoreactivity in the solid state by salt formation offers a route to specific CBDA isomers. []
Q4: Can CBDA derivatives be used to synthesize other valuable compounds?
A: Yes, (1α,2α,3β,4β)-1,3-bis(3-methyl-4-nitroisoxazol-5-yl)-2,4-bis(2-thienyl)cyclobutane, a CBDA derivative, can be oxidized to yield (1α,2α,3β,4β)-2,4-bis(2-thienyl)this compound. This example demonstrates the potential of using CBDA derivatives as intermediates in the synthesis of other valuable compounds. []
Q5: What is the structural conformation of cis-cyclobutane-1,3-dicarboxylic acid?
A: Research has confirmed that the structure of cis-cyclobutane-1,3-dicarboxylic acid is indeed puckered, deviating from a planar conformation. []
Q6: Are there efficient methods for large-scale synthesis of deuterium-labeled CBDA derivatives?
A: Yes, continuous photo flow chemistry has proven to be a viable method for the scaled-up synthesis of a deuterium-labeled derivative of cis-cyclobutane-1,3-dicarboxylic acid. []
Q7: Has CBDA been explored for pharmaceutical applications?
A: While not explicitly covered in the provided abstracts, one study focused on a complex CBDA derivative, Boc5, designed as a nonpeptidic glucose-like peptide-1 receptor (GLP-1R) agonist. Researchers developed a sensitive HPLC-MS/MS method to quantify Boc5 in rat plasma for pharmacokinetic studies, indicating potential pharmaceutical interest in CBDA-based compounds. [, ]
Q8: What are the crystal engineering aspects related to CBDA derivatives?
A: Crystal engineering plays a significant role in designing and synthesizing CBDA derivatives. Researchers utilize Hirshfeld surface analysis and 2D intermolecular interaction fingerprints to guide the synthetic routes and achieve specific stereoisomers of caffeic acid-derived CBDAs. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Magnesium, chloro[(2-chlorophenyl)methyl]-](/img/structure/B1295238.png)






![2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1295251.png)


![5-Methylimidazo[1,2-a]pyridine](/img/structure/B1295257.png)
